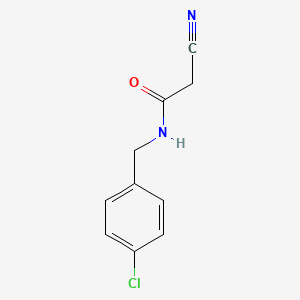

n-(4-Chlorobenzyl)-2-cyanoacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-9-3-1-8(2-4-9)7-13-10(14)5-6-12/h1-4H,5,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKHUKFEKBKULS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351093 | |

| Record name | n-(4-chlorobenzyl)-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66158-49-4 | |

| Record name | n-(4-chlorobenzyl)-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-CHLORO-BENZYL)-2-CYANO-ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Cyanoacetamide Core as a Privileged Scaffold

An In-depth Technical Guide to N-(4-Chlorobenzyl)-2-cyanoacetamide (CAS: 66158-49-4): A Versatile Intermediate in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the cyanoacetamide functional group stands out as a uniquely versatile and reactive scaffold.[1] Its structure, which features both a nitrile and an amide group, allows it to serve as a foundational building block in the synthesis of a vast array of complex molecules, particularly heterocyclic compounds that are prevalent in many drug molecules.[2][3] The dual electronic nature and the presence of highly acidic methylene protons make cyanoacetamide and its derivatives indispensable precursors for a multitude of multicomponent reactions (MCRs), enabling the rapid and efficient construction of diverse molecular architectures.[1][4]

This guide focuses on a specific, valuable derivative: This compound . By appending a 4-chlorobenzyl group, this molecule combines the intrinsic reactivity of the cyanoacetamide core with the physicochemical properties imparted by the halogenated aromatic ring. This modification not only influences its solubility and potential biological interactions but also preserves the key reactive sites necessary for further chemical elaboration. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth insights into the molecule's properties, synthesis, reactivity, and safe handling, thereby empowering its strategic application in pioneering research endeavors.

Section 1: Physicochemical Properties & Spectroscopic Analysis

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. This section details the key physical and chemical identifiers for this compound and provides a predicted spectroscopic profile to aid in its characterization.

Core Properties

The essential physicochemical data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 66158-49-4 | [5][6][7] |

| Molecular Formula | C₁₀H₉ClN₂O | [5][8] |

| Molecular Weight | 208.64 g/mol | [5][9] |

| IUPAC Name | This compound | [8] |

| Synonyms | N-[(4-chlorophenyl)methyl]-2-cyanoacetamide | [5][9] |

| Melting Point | 120-122 °C | [9] |

| Appearance | White to off-white crystalline solid (Expected) | General Observation |

| InChI Key | UKKHUKFEKBKULS-UHFFFAOYSA-N | [5][8] |

Structural Analysis & Predicted Spectroscopic Profile

The structure of this compound possesses several key features that dictate its chemical behavior and spectroscopic signature: a p-substituted chlorophenyl ring, a secondary amide linkage, an active methylene group, and a terminal nitrile. While experimental spectra for this specific compound are not widely published, a robust predicted profile can be constructed based on established principles of spectroscopic analysis.[10][11]

Caption: Chemical structure of this compound.

-

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (δ 7.3-7.5 ppm): Two doublets, integrating to 2H each, are expected for the AA'BB' system of the 1,4-disubstituted benzene ring.

-

Amide Proton (δ ~8.0-8.5 ppm): A broad triplet is anticipated for the N-H proton, coupling to the adjacent benzylic CH₂ group. Its chemical shift can be highly dependent on solvent and concentration.

-

Benzylic Protons (δ ~4.4 ppm): A doublet integrating to 2H is expected for the -CH₂- group adjacent to the nitrogen, coupled to the amide N-H.

-

Methylene Protons (δ ~3.4 ppm): A singlet integrating to 2H is predicted for the active methylene group (-CH₂-CN). The lack of coupling is a key identifying feature.

-

-

¹³C NMR Spectroscopy (Predicted):

-

Amide Carbonyl (δ ~165 ppm): The C=O group of the amide will appear significantly downfield.

-

Aromatic Carbons (δ ~128-140 ppm): Four signals are expected: two for the protonated carbons and two for the quaternary carbons (one attached to the CH₂ group and one to the chlorine).

-

Nitrile Carbon (δ ~115 ppm): The C≡N carbon signal is characteristic and appears in this region.

-

Benzylic Carbon (δ ~43 ppm): The -CH₂- carbon of the benzyl group.

-

Methylene Carbon (δ ~25 ppm): The active methylene -CH₂- carbon, appearing most upfield.

-

-

Infrared (IR) Spectroscopy (Predicted): [12]

-

N-H Stretch (3300-3350 cm⁻¹): A sharp to medium peak characteristic of a secondary amide.

-

C-H Stretches (Aromatic & Aliphatic, 2900-3100 cm⁻¹): Signals corresponding to the C-H bonds of the aromatic ring and methylene groups.

-

Nitrile Stretch (2240-2260 cm⁻¹): A sharp, medium-intensity peak, which is a highly diagnostic feature for the C≡N group.

-

Amide I Band (C=O Stretch, 1650-1680 cm⁻¹): A strong, prominent absorption.

-

Amide II Band (N-H Bend, 1530-1570 cm⁻¹): A medium to strong absorption.

-

C-Cl Stretch (1000-1100 cm⁻¹): A peak in the fingerprint region indicating the carbon-chlorine bond.

-

-

Mass Spectrometry (MS) (Predicted):

-

Molecular Ion (M⁺): A prominent peak at m/z 208, with a characteristic M+2 isotope peak at m/z 210 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope. This isotopic pattern is a definitive marker for a monochlorinated compound.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the cyanoacetyl group and the formation of the stable 4-chlorobenzyl cation (m/z 125).

-

Section 2: Synthesis and Mechanistic Considerations

The preparation of N-substituted cyanoacetamides is a well-established transformation in organic synthesis.[3][13] The most direct and economical method involves the reaction of a primary amine with an alkyl cyanoacetate.[14]

Recommended Synthesis Protocol

This protocol describes a robust method for the laboratory-scale synthesis of this compound from commercially available starting materials.

Objective: To synthesize this compound via amidation of ethyl cyanoacetate.

Materials:

-

4-Chlorobenzylamine

-

Ethyl cyanoacetate

-

Ethanol (95%)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chlorobenzylamine (e.g., 14.16 g, 0.1 mol) and ethyl cyanoacetate (e.g., 11.31 g, 0.1 mol).

-

Solvent Addition: Add 50 mL of 95% ethanol to the flask. The solvent facilitates a homogenous reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) with gentle stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Isolation: After the reaction is complete, allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 1 hour to maximize crystallization.

-

Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two portions of cold (0 °C) 95% ethanol (2x 20 mL) to remove unreacted starting materials and impurities.[15]

-

Drying: Dry the crystalline product in a vacuum oven at 50 °C to a constant weight. The expected product is a white or off-white solid.

Mechanistic Rationale and Workflow

The underlying mechanism is a nucleophilic acyl substitution. The nitrogen atom of 4-chlorobenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. This is followed by the elimination of ethanol as a leaving group to form the stable amide product.

Caption: Role as a central hub for generating diverse heterocyclic scaffolds.

Potential Biological and Therapeutic Applications

While specific biological data for this compound is limited, the broader class of cyanoacetamide derivatives has demonstrated significant activity across various therapeutic areas.

-

Antimicrobial and Anticancer Activity: Many heterocyclic compounds synthesized from cyanoacetamide precursors have been evaluated for their potential as antibacterial and anticancer agents. [2][16]* Insecticidal Activity: Patents have described cyanoacetamide derivatives as key intermediates in the synthesis of novel insecticides and acaricides, suggesting potential applications in agrochemicals. [17]* Enzyme Inhibition: The scaffold can be elaborated to target specific enzyme active sites. For instance, related structures have been investigated as inhibitors of enzymes like cyclooxygenase (COX). [18]

Section 4: Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. The following information is synthesized from safety data sheets of structurally related compounds, such as 2-cyanoacetamide and 4-chlorobenzyl cyanide, and should be considered best practice. [19][20]

Hazard Identification

| Hazard Class | GHS Classification | Precautionary Statements (Selected) |

| Acute Toxicity | Oral: Harmful if swallowed. (H302) | P264, P270, P301+P312 |

| Skin Irritation | Category 2: Causes skin irritation. (H315) | P280, P302+P352, P332+P313 |

| Eye Irritation | Category 2A: Causes serious eye irritation. (H319) | P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | STOT-SE 3: May cause respiratory irritation. (H335) | P261, P271, P304+P340 |

Recommended Handling and Storage Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust. [19]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [20] * Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a laboratory coat.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases. [20]* Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with a wet cloth.

Conclusion

This compound emerges not merely as another chemical compound, but as a highly strategic and enabling tool for chemical innovation. Its synthesis is straightforward, and its true power is unlocked through the versatile reactivity of its cyanoacetamide core. For researchers in drug discovery and materials science, it represents a readily accessible starting point for constructing vast libraries of complex heterocyclic molecules via powerful synthetic strategies like multicomponent reactions. By understanding its properties, synthesis, and reactivity, scientists can leverage this compound to accelerate the discovery of novel molecules with significant therapeutic or industrial potential.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Cyanoacetamide in Modern Pharmaceutical Synthesis.

- CymitQuimica. This compound.

-

Domling, A. Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. ACS Combinatorial Science. Available from: [Link]

-

Fadda, A. A., et al. Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. (2008). Available from: [Link]

-

Zhu, J., et al. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. PMC - NIH. Available from: [Link]

-

Zhu, J., et al. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC - NIH. Available from: [Link]

-

Fadda, A. A., et al. Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. ResearchGate. (2008). Available from: [Link]

-

Wikipedia. Cyanoacetamide. Available from: [Link]

-

Ghozlan, S. A. S., et al. Synthesis, and Synthetic Applications of Cyanoacetamides. ResearchGate. (2020). Available from: [Link]

-

PubChemLite. N-(4-chloro-benzyl)-2-cyano-acetamide. Available from: [Link]

-

ResearchGate. Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. (2020). Available from: [Link]

-

Zagazig University Digital Repository. Cyclization of N-benzyl cyanoacetamide: Novel synthesis and biological activity of pyrrole, pyrimidine, and pyran derivatives. Available from: [Link]

-

Market Publishers. Global Market Report of this compound (CAS 66158-49-4). Available from: [Link]

-

Wuhan Chemwish Technology Co., Ltd. Selling Leads page 1212. Available from: [Link]

-

Verma, E., et al. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate. NIH. Available from: [Link]

- Google Patents. CN1489577A - Cyanoacetamide derivatives and preparation methods thereof.

-

Organic Syntheses. cyanoacetamide. Available from: [Link]

-

El-Mekabaty, A., et al. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. NIH. (2024). Available from: [Link]

-

Ghozlan, S. A. S., et al. Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. (2020). Available from: [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. (2019). Available from: [Link]

-

CAS Common Chemistry. 1,9-Dihydro-9-(5-O-phosphono-β-D-arabinofuranosyl)-6H-purin-6-one. Available from: [Link]

-

PrepChem.com. Synthesis of N-Benzyl-N-cyanoacetamide. Available from: [Link]

-

PubChem. N-benzyl-2-cyanoacetamide. Available from: [Link]

-

YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. (2013). Available from: [Link]

-

McMahon, R. J. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. (2020). Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. scbt.com [scbt.com]

- 8. PubChemLite - N-(4-chloro-benzyl)-2-cyano-acetamide (C10H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 9. Page loading... [guidechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. publications.zu.edu.eg [publications.zu.edu.eg]

- 17. CN1489577A - Cyanoacetamide derivatives and preparation methods thereof - Google Patents [patents.google.com]

- 18. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.cn [sigmaaldrich.cn]

- 20. fishersci.com [fishersci.com]

Physical and chemical properties of n-(4-Chlorobenzyl)-2-cyanoacetamide

An In-depth Technical Guide to N-(4-Chlorobenzyl)-2-cyanoacetamide

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of this compound, a substituted cyanoacetamide derivative. Cyanoacetamides are a critical class of reagents known for their versatility as synthons in the construction of complex heterocyclic systems.[1] This guide, intended for researchers and professionals in drug development and chemical synthesis, details the compound's chemical identity, physicochemical properties, a validated synthesis protocol, and its potential applications. By elucidating the reactivity of its core functional groups, we aim to provide a foundational understanding for its strategic use in medicinal chemistry and materials science.

Chemical Identity and Structure

This compound is an organic compound featuring a cyanoacetamide core N-substituted with a 4-chlorobenzyl group. This structure combines the reactive potential of the cyanoacetamide moiety with the physicochemical contributions of the substituted aromatic ring.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 66158-49-4 | [2] |

| Molecular Formula | C₁₀H₉ClN₂O | [2] |

| Molecular Weight | 208.64 g/mol | [2] |

| Synonyms | N-[(4-chlorophenyl)methyl]-2-cyanoacetamide, Acetamide, N-[(4-chlorophenyl)methyl]-2-cyano- | [2] |

| InChI | InChI=1S/C10H9ClN2O/c11-9-3-1-8(2-4-9)7-13-10(14)5-6-12/h1-4H,5,7H2,(H,13,14) | [2] |

| InChIKey | UKKHUKFEKBKULS-UHFFFAOYSA-N |[2] |

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are dictated by its functional groups. The amide group allows for hydrogen bonding, while the chlorobenzyl group imparts lipophilicity. While specific experimental data for this exact molecule is sparse, predictions can be made based on related structures.

Table 2: Physical and Chemical Properties

| Property | Value / Observation | Rationale / Comparative Data |

|---|---|---|

| Appearance | Expected to be an off-white to light yellow solid. | Based on the appearance of related compounds like N-benzyl-2-cyanoacetamide.[3] |

| Melting Point | Predicted: ~120-130 °C | The parent compound, cyanoacetamide, melts at 119-121 °C, and N-benzyl-2-cyanoacetamide melts at 120-122 °C.[3][4][5] The addition of a chlorine atom may slightly alter the crystal lattice energy and melting point. |

| Solubility | Expected to be soluble in hot ethanol, DMF, and DMSO; sparingly soluble in cold water. | Cyanoacetamide itself is soluble in water, but the bulky, nonpolar 4-chlorobenzyl group significantly decreases aqueous solubility.[6] Recrystallization from hot alcohol is a common purification method for cyanoacetamides.[7] |

| Stability | Stable under recommended storage conditions (cool, dry place). | Cyanoacetamide derivatives are generally stable but should be kept away from strong acids, bases, and oxidizing agents.[8] |

Synthesis and Reactivity

General Synthesis Pathway

The most direct and industrially scalable method for preparing N-substituted cyanoacetamides is the amidation of a cyanoacetate ester.[1] This involves the nucleophilic attack of an amine on the ester carbonyl, leading to the displacement of the alkoxy group.

Causality of Experimental Design:

-

Reactants: 4-Chlorobenzylamine is selected for the N-substituent, and ethyl cyanoacetate is a common, cost-effective source of the cyanoacetyl group.[1]

-

Conditions: The reaction can be performed by heating the neat reactants (fusion method) or in a high-boiling solvent.[1] The fusion method is often preferred for its simplicity and for driving the reaction to completion by removing the volatile ethanol byproduct.

-

Purification: The product often precipitates upon cooling. Recrystallization from a suitable solvent like ethanol is a standard and effective method for achieving high purity, as the solubility of the product is significantly lower in cold alcohol compared to hot alcohol.[7]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Charging the Reactor: In a round-bottom flask equipped with a short path distillation head, combine 4-chlorobenzylamine (1.0 eq) and ethyl cyanoacetate (1.1 eq).

-

Reaction: Heat the mixture in an oil bath to 140-150 °C. Ethanol will begin to distill off as the reaction proceeds. Maintain this temperature for 2-3 hours or until ethanol evolution ceases.

-

Isolation of Crude Product: Allow the reaction mixture to cool to room temperature. The mixture will solidify.

-

Purification: Add hot 95% ethanol to the flask to dissolve the crude solid. If any color is present, activated charcoal can be added, and the solution filtered while hot.

-

Crystallization: Allow the hot ethanolic solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

-

Final Product: Collect the white crystalline product by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven.

Chemical Reactivity

The reactivity of this compound is dominated by its polyfunctional nature.[1]

-

Active Methylene Group: The CH₂ group situated between the electron-withdrawing cyano (C≡N) and carbonyl (C=O) groups is highly acidic and nucleophilic. This "active hydrogen" site is the primary point of reactivity for condensation and substitution reactions, making the molecule a key building block for various heterocyclic compounds like pyrazoles, pyridines, and pyrimidines.[1][6]

-

Nitrile and Amide Groups: The cyano and amide functionalities can participate in cyclization reactions with bidentate reagents, further expanding its synthetic utility.[1]

Spectroscopic Characterization (Predicted)

Definitive structural confirmation relies on spectroscopic analysis. The following table outlines the expected signals for this compound based on its structure.

Table 3: Predicted Spectroscopic Data

| Technique | Functional Group | Expected Signal / Frequency |

|---|---|---|

| ¹H NMR | Amide (NH ) | δ 8.0-9.0 ppm (broad singlet) |

| Aromatic (H -Ar) | δ 7.2-7.5 ppm (two doublets, AA'BB' system) | |

| Benzyl (Ar-CH₂ -N) | δ 4.3-4.5 ppm (doublet, coupled to NH) | |

| Methylene (CO-CH₂ -CN) | δ 3.4-3.6 ppm (singlet) | |

| ¹³C NMR | Carbonyl (C =O) | δ 165-170 ppm |

| Aromatic (C -Ar) | δ 128-140 ppm (4 signals) | |

| Nitrile (C ≡N) | δ 115-120 ppm | |

| Benzyl (Ar-C H₂-N) | δ 43-46 ppm | |

| Methylene (CO-C H₂-CN) | δ 25-30 ppm | |

| FT-IR | N-H Stretch (Amide) | 3300-3350 cm⁻¹ (sharp, medium) |

| C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ | |

| C≡N Stretch (Nitrile) | 2240-2260 cm⁻¹ (sharp, medium) | |

| C=O Stretch (Amide I) | 1650-1680 cm⁻¹ (strong) | |

| N-H Bend (Amide II) | 1550-1570 cm⁻¹ |

| | C-Cl Stretch | 1000-1100 cm⁻¹ |

Potential Applications in Drug Development

Cyanoacetamide derivatives are highly valued intermediates in medicinal chemistry.[1] Their ability to serve as precursors to a wide array of heterocyclic scaffolds is of paramount importance. Many FDA-approved drugs contain pyridine, pyrimidine, and pyrazole cores, which can be efficiently synthesized using cyanoacetamide-based strategies. The 4-chlorobenzyl substituent can be a key pharmacophore, potentially interacting with hydrophobic pockets in biological targets or serving as a metabolic blocking group. Therefore, this compound is a promising starting material for generating libraries of novel compounds for screening against various therapeutic targets.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, hazard information can be extrapolated from the parent compound, cyanoacetamide, and structurally similar molecules.

-

Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8][9] May cause respiratory irritation.[8][9][10]

-

Personal Protective Equipment (PPE): Handle with chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11]

-

Handling: Avoid generating dust.[8] Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][11]

References

- Sanjay Chemicals (India) Pvt. Ltd. CYANOACETAMIDE.

- CymitQuimica. This compound.

- ChemicalBook. N-BENZYL-2-CYANOACETAMIDE CAS#: 10412-93-8.

- Google Patents. US20010021787A1 - Process for preparing cyanoacetamide.

- TÜBİTAK Academic Journals. Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.

- Google Patents. CN111925302A - Synthesis method of cyanoacetamide.

- Wikipedia. Cyanoacetamide.

- Pacific Organics Pvt Ltd.

- Organic Syntheses. cyanoacetamide.

- PubChem - NIH. Cyanoacetamide | C3H4N2O | CID 7898.

- material safety d

- Loba Chemie. CYANOACETAMIDE FOR SYNTHESIS MSDS | CAS 107-91-5 MSDS.

- PubChem. N-benzyl-2-cyanoacetamide | C10H10N2O | CID 668298.

- Google Patents.

- NIH.

- CDH Fine Chemical.

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. N-BENZYL-2-CYANOACETAMIDE CAS#: 10412-93-8 [chemicalbook.com]

- 4. Cyanoacetamide - Wikipedia [en.wikipedia.org]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. sanjaychemindia.com [sanjaychemindia.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-benzyl-2-cyanoacetamide | C10H10N2O | CID 668298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. lobachemie.com [lobachemie.com]

n-(4-Chlorobenzyl)-2-cyanoacetamide molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-Chlorobenzyl)-2-cyanoacetamide, a substituted cyanoacetamide derivative of interest in medicinal chemistry and synthetic organic chemistry. The document details its molecular structure, physicochemical properties, a robust synthesis protocol, and potential applications. By integrating established chemical principles with practical methodologies, this guide serves as an essential resource for professionals engaged in drug discovery and chemical research, ensuring a thorough understanding of the compound's characteristics and utility.

Introduction

This compound belongs to the versatile class of cyanoacetamides. The core structure, featuring both a nitrile and an amide group, makes 2-cyanoacetamide and its derivatives highly valuable synthons, or building blocks, in organic synthesis.[1] They are particularly crucial in the formation of heterocyclic compounds, which are prevalent structures in many pharmacologically active molecules.[1] The introduction of a 4-chlorobenzyl substituent to the amide nitrogen modifies the molecule's lipophilicity, steric profile, and electronic properties, potentially influencing its biological activity and making it a target for investigation in drug development programs. This guide aims to consolidate the known information about this specific derivative, providing a foundational understanding for its synthesis, characterization, and exploration.

Molecular Structure and Physicochemical Properties

The molecular identity of this compound is defined by a 4-chlorobenzyl group attached to the nitrogen atom of a 2-cyanoacetamide backbone.

Structural and Chemical Identifiers

A comprehensive list of identifiers and computed properties for this compound is provided below for unambiguous identification and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClN₂O | [2][3][4][5] |

| Molecular Weight | 208.64 g/mol | [2][4][6] |

| CAS Number | 66158-49-4 | [2][4][5][6] |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-cyanoacetamide | [4] |

| Canonical SMILES | C1=CC(=CC=C1CNC(=O)CC#N)Cl | [3][4] |

| InChI Key | UKKHUKFEKBKULS-UHFFFAOYSA-N | [2][3][4][5] |

| Melting Point | 120-122 °C | [4][6] |

| Boiling Point (Predicted) | 452.5 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.252 g/cm³ | [4] |

| XLogP3-AA (Predicted) | 1.6 | [3][4] |

| Topological Polar Surface Area | 52.9 Ų | [4] |

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through the amidation of a cyanoacetic acid derivative with 4-chlorobenzylamine. The following protocol describes a standard laboratory procedure for its preparation.

Rationale

The reaction involves the nucleophilic attack of the primary amine (4-chlorobenzylamine) on an activated carboxylic acid derivative of cyanoacetic acid, such as an ester (e.g., ethyl cyanoacetate). This forms a stable amide bond. Using the ester is often preferred for its availability and favorable reaction kinetics. The choice of solvent and temperature is critical to ensure sufficient reaction rate while minimizing side reactions. Purification by recrystallization is an effective method for obtaining a high-purity crystalline product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4-chlorobenzylamine in absolute ethanol.

-

Addition: To the stirred solution, add 1.1 equivalents of ethyl cyanoacetate. The slight excess of the ester ensures the complete consumption of the amine.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water while stirring. The crude product will precipitate as a solid.

-

Filtration: Collect the precipitated solid by suction filtration using a Büchner funnel. Wash the solid with two portions of cold water to remove any water-soluble impurities.

-

Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot. Allow the clear filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the pure crystals by suction filtration and dry them under vacuum to a constant weight. The resulting white to off-white crystalline solid should have a melting point in the range of 120-122 °C.[6]

Potential Applications in Research and Drug Development

While specific, large-scale applications for this compound are not extensively documented in mainstream literature, its structural motifs suggest significant potential in medicinal chemistry. Cyanoacetamide derivatives are known to be precursors for a wide range of biologically active molecules.[7]

-

Anticancer Research: The cyanoacetamide scaffold is utilized in the synthesis of potential anti-cancer agents, often acting as a key intermediate for building more complex heterocyclic systems that can interact with biological targets.[1]

-

Antimicrobial Agents: The inherent reactivity of the cyano and amide groups allows for the synthesis of various compounds that have been investigated for antifungal and antibacterial properties.[7]

-

Enzyme Inhibition: The structure could serve as a fragment or starting point for designing inhibitors of various enzymes, where the chlorobenzyl group can occupy a hydrophobic pocket and the cyanoacetamide moiety can form critical hydrogen bonds.

The presence of the 4-chlorophenyl group is a common feature in many approved drugs, often enhancing binding affinity to target proteins through halogen bonding or by increasing metabolic stability. Therefore, this compound represents a valuable intermediate for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

This compound is intended for laboratory research use only.[2][8] As with all chemical reagents, it should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazard Classification: The compound is classified as an irritant.[4] Avoid contact with skin and eyes, and avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a well-defined chemical entity with a straightforward synthetic pathway. Its value lies in its potential as a versatile building block for the synthesis of more complex, biologically active molecules. The physicochemical properties and structural identifiers provided in this guide offer a solid foundation for its use in research. For scientists and professionals in drug development, this compound serves as a valuable intermediate, leveraging the established utility of both the cyanoacetamide core and the 4-chlorobenzyl substituent to explore new chemical space in the pursuit of novel therapeutics.

References

-

PubChemLite. N-(4-chloro-benzyl)-2-cyano-acetamide. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 668298, N-benzyl-2-cyanoacetamide. Available from: [Link]

-

Al-Amiery, A. A., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. National Institutes of Health. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Cyanoacetamide in Modern Pharmaceutical Synthesis. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - N-(4-chloro-benzyl)-2-cyano-acetamide (C10H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 4. Page loading... [guidechem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 66158-49-4 [m.chemicalbook.com]

- 7. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

Biological activity of n-(4-Chlorobenzyl)-2-cyanoacetamide derivatives

An In-Depth Technical Guide to the Biological Activity of N-(4-Chlorobenzyl)-2-cyanoacetamide Derivatives

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the causality behind experimental designs, and offers detailed protocols for key assays.

Introduction: The Versatile Cyanoacetamide Scaffold

The this compound core structure is a compelling scaffold in medicinal chemistry. As a derivative of 2-cyanoacetamide, an organic compound featuring both a nitrile and an amide functional group, it serves as a highly versatile synthon for creating a diverse array of heterocyclic compounds and other complex molecules.[1][2][3] The reactivity of the cyano and carbonyl groups, combined with the active hydrogen on the α-carbon, allows for participation in numerous condensation and cyclization reactions.[2]

The addition of the N-(4-chlorobenzyl) group enhances the lipophilicity of the molecule, a critical factor for bioavailability and the ability to cross cellular membranes.[4] This structural feature, combined with the reactive cyanoacetamide backbone, has led to the development of derivatives with a broad spectrum of significant biological activities, most notably in the fields of oncology and microbiology. This guide will delve into the primary therapeutic avenues being explored for these compounds, focusing on their anticancer and antimicrobial properties, the underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Synthesis of this compound Derivatives

The synthesis of cyanoacetamide derivatives is adaptable, often involving the condensation of amines with cyanoacetic acid esters or the use of chloroacetyl chloride followed by reaction with potassium cyanide.[1] A widely employed and efficient method for creating α,β-unsaturated cyanoacetamide derivatives is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound like 2-cyanoacetamide.[5]

General Synthetic Workflow

The following diagram illustrates a common synthetic approach, utilizing a microwave-assisted Knoevenagel condensation, which aligns with green chemistry principles by often reducing reaction times and use of solvents.[5]

Caption: Microwave-assisted Knoevenagel condensation workflow.

Detailed Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a method for synthesizing α,β-unsaturated cyanoacetamide derivatives.[5]

-

Reactant Combination: In a porcelain dish, combine 4-hydroxybenzaldehyde (4 mmol, 0.488 g) and 2-cyanoacetamide (4 mmol, 0.336 g).

-

Catalyst Addition: Add 10 mg of ammonium acetate to the mixture and mix thoroughly with a spatula.

-

Microwave Irradiation: Place the open dish in a commercially available microwave oven and irradiate at 160 W for 40 seconds.

-

Causality Note: Microwave irradiation provides rapid, uniform heating, significantly accelerating the reaction rate compared to conventional heating methods. Ammonium acetate acts as a catalyst to facilitate the condensation reaction.

-

-

Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (6:1). The appearance of a new spot and disappearance of reactant spots indicates reaction completion.

-

Self-Validation: TLC provides a real-time check on the reaction's status, preventing over- or under-exposure to microwave energy and ensuring the desired product is formed.

-

-

Purification: Once the reaction is complete, a crude solid product is obtained. Refine this product by recrystallizing it from a mixture of ethyl acetate and n-hexane.

-

Characterization: The final pure crystalline solid should be characterized using techniques such as FT-IR and ¹H-NMR spectroscopy to confirm its structure.[5]

Anticancer Activity: A Multifaceted Approach

Derivatives of this compound have demonstrated potent anticancer activity through multiple mechanisms, making them a subject of intense investigation. Their efficacy has been shown against a variety of human cancer cell lines, including breast, liver, colon, and prostate cancers.[6]

Mechanism I: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin subunits, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.[7] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[7][8]

Certain cyanoacetamide derivatives function as tubulin polymerization inhibitors. By binding to tubulin (often at the colchicine-binding site), they prevent the assembly of microtubules.[7][9] This disruption leads to a cascade of cellular events:

-

Mitotic Arrest: Without a functional mitotic spindle, the cell cannot properly segregate its chromosomes, leading to an arrest in the G2/M phase of the cell cycle.[9]

-

Mitotic Catastrophe: Prolonged mitotic arrest triggers a form of cell death known as mitotic catastrophe.[8]

-

Apoptosis: Ultimately, the cell undergoes programmed cell death (apoptosis), often through the activation of caspase pathways.[6][9]

Caption: Pathway of tubulin polymerization inhibition.

Mechanism II: Inhibition of Epidermal Growth Factor Receptor (EGFR)

EGFR is a protein found on the cell surface that, when activated, triggers signaling pathways promoting cell growth, proliferation, and survival.[10] Abnormally high levels or mutations of EGFR are strongly associated with various cancers, making it a key therapeutic target.[10][11]

Cyanoacetamide derivatives have been designed as potent EGFR inhibitors.[12][13] They typically function as ATP-competitive inhibitors, binding to the tyrosine kinase domain within the EGFR and blocking its autophosphorylation.[12] This action prevents the downstream signaling cascade responsible for malignant cell behavior. Some advanced derivatives, such as those with a chloroacetamide warhead, can form a covalent bond with a key cysteine residue (Cys797) in the EGFR active site, leading to irreversible inhibition.[12][14] This is a particularly valuable strategy for overcoming resistance to first-generation EGFR inhibitors.[12][14]

Caption: Mechanism of EGFR inhibition by derivatives.

In Vitro Cytotoxicity Data

The anticancer potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀) values, determined through in vitro assays.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Phenothiazine-Cyanoacetamide | AsPC1 (Pancreatic) | Significant Activity | [15] |

| Phenothiazine-Cyanoacetamide | SW1990 (Pancreatic) | Significant Activity | [15] |

| Tetrahydrobenzo[b]thiophene-Cyanoacetamide | PC3 (Prostate) | High Cytotoxicity | [6] |

| Tetrahydrobenzo[b]thiophene-Cyanoacetamide | HepG2 (Liver) | High Cytotoxicity | [6] |

| Tubulin Inhibitor Derivative [I] | SGC-7910 (Gastric) | 0.21 | [9] |

| Quinazolinone Derivative (7i) | A549 (Lung) | 2.25 | [11] |

| Quinazolinone Derivative (7i) | HT-29 (Colon) | 1.72 | [11] |

| Quinazolinone Derivative (7i) | MCF-7 (Breast) | 2.81 | [11] |

Note: Specific IC₅₀ values are often proprietary or presented graphically in publications; "Significant/High" indicates the study reported potent activity.

Antimicrobial Activity

In addition to their anticancer effects, this compound and related chloroacetamide derivatives exhibit notable antimicrobial properties. The emergence of multi-drug-resistant bacteria necessitates the development of novel antimicrobial agents, and this chemical class shows promise.[16]

Mechanism and Spectrum of Activity

The antimicrobial action of these compounds is often linked to their high lipophilicity, conferred by the halogenated phenyl ring.[4] This property allows them to readily pass through the phospholipid bilayer of microbial cell membranes, disrupting cellular integrity and function.

Studies have demonstrated efficacy against a range of pathogens:

-

Gram-Positive Bacteria: Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[4]

-

Gram-Negative Bacteria: Less effective, but some activity has been observed against Escherichia coli.[4]

-

Fungi: Moderate effectiveness against yeasts such as Candida albicans.[4]

The specific position of substituents on the phenyl ring significantly influences the spectrum and potency of the antimicrobial activity.[4]

Representative Antimicrobial Data

| Compound Class | Microbial Strain | Activity Level | Reference |

| N-(substituted phenyl)-2-chloroacetamides | S. aureus (Gram +) | Effective | [4] |

| N-(substituted phenyl)-2-chloroacetamides | MRSA (Gram +) | Effective | [4] |

| N-(substituted phenyl)-2-chloroacetamides | E. coli (Gram -) | Less Effective | [4] |

| N-(substituted phenyl)-2-chloroacetamides | C. albicans (Yeast) | Moderately Effective | [4] |

| Unsaturated Cyanoacetamide (Cmpd 5) | B. cereus, S. aureus, S. typhi | Superior to other derivatives | [5] |

Key Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a foundational colorimetric method for assessing cell viability and is routinely used to screen compounds for cytotoxic activity.[17][18] The assay measures the metabolic activity of mitochondrial reductase enzymes in living cells.

MTT Assay Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Cyanoacetamide - Wikipedia [en.wikipedia.org]

- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]

- 10. drugs.com [drugs.com]

- 11. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 12. Balancing reactivity and antitumor activity: heteroarylthioacetamide derivatives as potent and time-dependent inhibitors of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines [frontiersin.org]

- 15. research.monash.edu [research.monash.edu]

- 16. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

The Versatile Cyanoacetamide Scaffold: A Technical Guide to its Therapeutic Potential

Abstract

The cyanoacetamide core, a seemingly simple chemical scaffold, has emerged as a powerhouse in medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential. This technical guide provides an in-depth exploration of the diverse biological activities of cyanoacetamide derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising chemical space. We will delve into the established anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective applications of these compounds. This guide will go beyond a mere cataloging of activities, providing insights into their mechanisms of action, structure-activity relationships, and detailed experimental protocols for their evaluation. Through a synthesis of technical data and field-proven insights, this document aims to empower researchers to unlock the full therapeutic potential of the cyanoacetamide scaffold.

Introduction: The Enduring Relevance of the Cyanoacetamide Moiety

The cyanoacetamide unit, characterized by a nitrile group and an adjacent carboxamide, is a key building block in organic synthesis. Its unique electronic properties and versatile reactivity have made it a favored synthon for the creation of a wide array of heterocyclic and acyclic compounds.[1][2] The inherent reactivity of the active methylene group, flanked by two electron-withdrawing groups, allows for facile participation in condensation and substitution reactions, providing a gateway to vast chemical diversity.[3] This chemical tractability, coupled with the often straightforward synthesis of cyanoacetamide derivatives, has fueled its exploration in the quest for novel therapeutic agents.[4][5][6][7] This guide will systematically explore the major therapeutic avenues where cyanoacetamide compounds have shown significant promise.

Anticancer Applications: Targeting the Pillars of Malignancy

Cyanoacetamide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and cytostatic effects against a range of human cancer cell lines.[8][9] Their mechanisms of action are often multifaceted, targeting key processes involved in tumor growth, proliferation, and survival.

Mechanism of Action: Inducing Apoptosis and Inhibiting Angiogenesis

A prominent anticancer mechanism of certain cyanoacetamide derivatives involves the induction of apoptosis, or programmed cell death. Studies have shown that specific N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives can up-regulate the expression of key apoptotic executioners, caspase-3 and caspase-9, in cancer cells.[8][9] This activation of the caspase cascade ultimately leads to the dismantling of the cell.

Furthermore, these compounds have been observed to inhibit critical processes that support tumor growth and metastasis. They can down-regulate the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis.[8][9] Additionally, some derivatives have been shown to inhibit the expression of hypoxia-inducible factor-1 alpha (HIF-1α) and vascular endothelial growth factor (VEGF), two key players in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[8][9]

Quantitative Anticancer Activity

The cytotoxic potential of cyanoacetamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes representative IC50 values for different cyanoacetamide compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-hetaryl-2-cyanoacetamides | PC3 (Prostate) | Varies | [8] |

| N-hetaryl-2-cyanoacetamides | HepG2 (Liver) | Varies | [8][10] |

| Phenothiazine based cyanoacrylamides | AsPC1 (Pancreatic) | Varies | [11] |

| Phenothiazine based cyanoacrylamides | SW1990 (Pancreatic) | Varies | [11] |

| Thiazolidinone derivatives | MCF-7 (Breast) | 9 - 16 | [12] |

| Thiazolidinone derivatives | A549 (Lung) | 3 - 4.5 | [12] |

| Thiazolidinone derivatives | HCT-116 (Colon) | 5.3 - 13.7 | [12] |

| Isatin-linked chalcones | HCT-116 (Colon) | 2.88 - 62.88 | [13] |

| Isatin-linked chalcones | MCF-7 (Breast) | 2.88 - 62.88 | [13] |

| Isatin-linked chalcones | HepG2 (Liver) | 2.88 - 62.88 | [13] |

| Heterocycle based CMC conjugates | HCT-116 (Colon) | 3.7 - 12.6 (µg/ml) | [14] |

| Heterocycle based CMC conjugates | A549 (Lung) | 11.4 - 19.96 (µg/ml) | [14] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Cyanoacetamide derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the cyanoacetamide derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Antimicrobial Activity: A Broad Spectrum of Action

Cyanoacetamide derivatives have demonstrated promising activity against a range of pathogenic microorganisms, including bacteria and fungi. Their ability to target essential microbial processes makes them attractive candidates for the development of new antimicrobial agents.

Mechanism of Action: Targeting Essential Bacterial Enzymes

While the exact mechanisms can vary, a key target for some antimicrobial cyanoacetamide derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[2][15][16] By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation. Other potential mechanisms include the disruption of cell wall synthesis and the inhibition of other crucial metabolic pathways.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of cyanoacetamide derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Ketenimine derivatives | Staphylococcus aureus | 6.25 | [17] |

| Ketenimine derivatives | Escherichia coli | 6.25 | [17] |

| Ketenimine derivatives | Candida albicans | 6.25 | [17] |

| Sulfonamide derivatives | Staphylococcus aureus | 32 - 512 | [18] |

| Cinnamaldehyde derivatives | Gram-positive bacteria | 100 - 400 | [19] |

| Cinnamaldehyde derivatives | Gram-negative bacteria | 100 - 400 | [19] |

| Borneol derivatives | Staphylococcus aureus | 8 | [20] |

| Borneol derivatives | Bacillus subtilis | 8 | [20] |

| Miconazole combination | Candida albicans (biofilm) | 40 | [21] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain of interest

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Cyanoacetamide derivative (test compound)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.

-

Serial Dilution: Perform a two-fold serial dilution of the cyanoacetamide derivative in the appropriate broth in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Cyanoacetamide derivatives have demonstrated significant anti-inflammatory effects, suggesting their potential in treating inflammatory disorders.

Mechanism of Action: Targeting Pro-inflammatory Mediators

The anti-inflammatory activity of some cyanoacetamide derivatives is attributed to their ability to modulate the production of key pro-inflammatory mediators. For instance, a thiocyanoacetamide derivative has been shown to decrease the plasma levels of interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), two potent pro-inflammatory cytokines.[22] Furthermore, these compounds can influence the levels of other inflammatory mediators such as prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[22] The inhibition of COX-2 and the subsequent reduction in prostaglandin synthesis is a well-established mechanism for many anti-inflammatory drugs.[23][24][25][26]

Experimental Protocol: Formalin-Induced Paw Edema in Rats

The formalin-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of test compounds.

Materials:

-

Wistar rats

-

Formalin solution (2.5% in saline)

-

Cyanoacetamide derivative (test compound)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the cyanoacetamide derivative or a vehicle control to the rats via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Induction of Inflammation: After a specific pre-treatment time, inject a small volume of formalin solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the volume of the injected paw using a plethysmometer at various time points after the formalin injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Anticonvulsant Activity: Modulating Neuronal Excitability

Several cyanoacetamide derivatives have been identified as potent anticonvulsant agents, showing efficacy in preclinical models of epilepsy. Their mechanism of action often involves the modulation of ion channels that control neuronal excitability.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

A primary mechanism of action for many anticonvulsant drugs is the blockade of voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials. By stabilizing the inactivated state of these channels, anticonvulsant cyanoacetamide derivatives can reduce the repetitive firing of neurons, thereby preventing the spread of seizure activity.

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

The maximal electroshock (MES) test is a widely used preclinical screen for identifying compounds with activity against generalized tonic-clonic seizures.

Materials:

-

Male ICR mice

-

Corneal electrodes

-

Electroshock apparatus

-

Cyanoacetamide derivative (test compound)

Procedure:

-

Animal Preparation: Acclimatize the mice to the laboratory conditions.

-

Compound Administration: Administer the cyanoacetamide derivative or a vehicle control to the mice.

-

Electroshock Application: At the time of peak effect of the compound, apply a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: A compound is considered to have anticonvulsant activity if it protects a significant percentage of the animals from the tonic hindlimb extension.

Neuroprotective Applications: Combating Neurodegenerative Diseases

Cyanoacetamide derivatives are emerging as promising neuroprotective agents, with potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Mechanism of Action: A Multi-pronged Approach

The neuroprotective effects of cyanoacetamide compounds appear to be multifaceted. In the context of Alzheimer's disease, some derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease. Additionally, these compounds can exhibit antioxidant properties, which help to mitigate the oxidative stress that contributes to neuronal damage. Furthermore, some cyanoacetamide derivatives may exert their neuroprotective effects by activating pro-survival signaling pathways within neurons, such as the PI3K/Akt pathway.[27][28][29][30][31]

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

The Thioflavin T (ThT) assay is a fluorescent-based method used to monitor the formation of amyloid fibrils in vitro.

Materials:

-

Amyloid-beta (Aβ) peptide (e.g., Aβ1-42)

-

Thioflavin T (ThT) solution

-

Cyanoacetamide derivative (test compound)

-

96-well black plates with a clear bottom

-

Fluorescence plate reader

Procedure:

-

Aβ Preparation: Prepare a solution of Aβ peptide and incubate it to induce aggregation.

-

Compound Incubation: Incubate the Aβ peptide solution in the presence and absence of the cyanoacetamide derivative at various concentrations.

-

ThT Addition: At specific time points, add ThT solution to the samples.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

-

Data Analysis: A decrease in ThT fluorescence in the presence of the compound indicates inhibition of Aβ aggregation.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationships (SAR) of cyanoacetamide derivatives is crucial for the rational design of more potent and selective therapeutic agents. The biological activity of these compounds can be significantly influenced by the nature and position of substituents on the cyanoacetamide core and any associated heterocyclic rings.[3] For instance, in the context of anticancer activity, the introduction of specific heterocyclic moieties can enhance cytotoxicity. Similarly, for antimicrobial activity, modifications that improve cell permeability can lead to increased potency.[2] A thorough analysis of SAR data allows medicinal chemists to fine-tune the physicochemical properties of these compounds to optimize their pharmacokinetic and pharmacodynamic profiles.[32][33][34]

Conclusion and Future Directions

The cyanoacetamide scaffold has unequivocally demonstrated its versatility and therapeutic relevance across a spectrum of diseases. The ease of synthesis and the potential for chemical diversification make it an attractive starting point for the development of novel drugs. Future research in this area should focus on several key aspects:

-

Mechanism Elucidation: While significant progress has been made, a deeper understanding of the precise molecular targets and signaling pathways for many cyanoacetamide derivatives is still needed.

-

Lead Optimization: Leveraging SAR data to design and synthesize second-generation compounds with improved potency, selectivity, and pharmacokinetic properties is a critical next step.

-

In Vivo Efficacy and Safety: Rigorous preclinical evaluation in relevant animal models is essential to translate the in vitro promise of these compounds into tangible therapeutic candidates.

-

Combination Therapies: Exploring the potential of cyanoacetamide derivatives in combination with existing drugs could lead to synergistic effects and overcome drug resistance.

By continuing to explore the rich chemical space of cyanoacetamide derivatives, the scientific community is well-positioned to develop innovative and effective treatments for a wide range of human diseases.

References

- Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research.

- Corson, B. B., Scott, R. W., & Vose, C. E. (n.d.). CYANOACETAMIDE. Organic Syntheses Procedure.

- Cyanoacetamide derivatives reactivity. | Download Scientific Diagram.

- Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration.

- Synthesis method of cyanoacetamide.

- Mohamed, M. F., Attia, Y. M., Shouman, S. A., & Abdelhamid, I. A. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Anticancer Agents in Medicinal Chemistry, 17(8), 1084–1092.

- Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety.

- Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC.

- Fadda, A. A., El-Attar, M. M., & El-Morsy, A. M. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 243-284.

- Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.

- A graph representing IC50 (µM) against (MCF-7) and (A549) cell lines at...

- lines ic50 values: Topics by Science.gov.

- Structure‐Activity Relationship of the novel bis‐cyanoacrylamide derivatives.

- IC 50 values of the tested compounds against MCF- 7, HepG2, and A549...

- Cyanoacetamide | C3H4N2O | CID 7898. PubChem.

- Krishnan, K. G., Kumar, C. U., Lim, W. M., Mai, C. W., Thanikachalam, P. V., & Ramalingan, C. (2020). Novel cyanoacetamide integrated phenothiazines: synthesis, characterization, computational studies and> in vitro> antioxidant and anticancer evaluations. Journal of Molecular Structure, 1199, 127037.

- IC50 of the tested compounds against human MCF-7, HepG-2, HCT-116 and...

- Ben Othman, A., et al. (2023). Modulation of inflammatory mediators involved in the antinociceptive and anti-inflammatory effects of a new thioamide derivative: thiocyanoacetamide. Inflammopharmacology, 31(2), 859–870.

- Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells.

- Chakravarthi, S., et al. (2025). Anti-Inflammatory Mechanisms of Selective Cox-2 Inhibitors: A Preclinical Analysis. Journal of Pharmacology, Genetics and Molecular Biology, 1(4).

- Cyanoacetamide derivatives reactivity | Download Scientific Diagram.

- The role of PI3K signaling p

- Dual COX-2/TNF-α Inhibitors as Promising Anti-inflammatory and Cancer Chemopreventive Agents: A Review. Brieflands.

- Computational Insight into the Mechanism of Action of DNA Gyrase Inhibitors.

- Collin, F., Karkare, S., & Maxwell, A. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied microbiology and biotechnology, 92(3), 479–497.

- Recent advances in DNA gyrase-targeted antimicrobial agents. OUCI.

- Anti-Inflammatory Mechanisms of Selective Cox-2 Inhibitors: A Preclinical Analysis. Journal of Pharmacology, Genetics and Molecular Biology.

- Values of minimal inhibitory concentration (MIC -µg/ml) for the tested drugs against S. aureus and E. coli strains.

- In-vitro Antibacterial and Antifungal Screening of Newly Synthesized Trifluoromethylated N-Heterocyclic ketenimines. Journal of Chemical Health Risks.

- Dual COX-2/TNF-α Inhibitors as Promising Anti-inflammatory and Cancer Chemopreventive Agents: A Review | Request PDF.

- Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.

- Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review). PMC.

- Physico-chemical Properties of Solid Drugs: A Review. Asian Journal of Pharmacy and Technology.

- MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage).

- The role of PI3K signaling pathway in Alzheimer's disease | Semantic Scholar.

- (PDF) The role of PI3K signaling pathway in Alzheimer's disease.

- Chang, L. R., et al. (2017). Neuroprotective effects of salidroside through PI3K/Akt pathway activation in Alzheimer's disease models. Drug design, development and therapy, 11, 155–166.

- TABLE 2 | MIC and ECOFF values of various antibiotics against MSSA,...

- Harriott, M. M., et al. (2017). Candida albicans Mycofilms Support Staphylococcus aureus Colonization and Enhances Miconazole Resistance in Dual-Species Interactions. Frontiers in microbiology, 8, 258.

Sources

- 1. [PDF] Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mjpe.periodikos.com.br [mjpe.periodikos.com.br]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN111925302A - Synthesis method of cyanoacetamide - Google Patents [patents.google.com]

- 7. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. research.monash.edu [research.monash.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Computational Insight into the Mechanism of Action of DNA Gyrase Inhibitors; Revealing a New Mechanism - Muhammed - Current Computer-Aided Drug Design [journals.eco-vector.com]

- 16. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jchr.org [jchr.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Candida albicans Mycofilms Support Staphylococcus aureus Colonization and Enhances Miconazole Resistance in Dual-Species Interactions [frontiersin.org]

- 22. Modulation of inflammatory mediators involved in the antinociceptive and anti-inflammatory effects of a new thioamide derivative: thiocyanoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. jpgmb.com [jpgmb.com]

- 24. brieflands.com [brieflands.com]

- 25. jpgmb.com [jpgmb.com]

- 26. researchgate.net [researchgate.net]

- 27. The role of PI3K signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 29. [PDF] The role of PI3K signaling pathway in Alzheimer’s disease | Semantic Scholar [semanticscholar.org]

- 30. researchgate.net [researchgate.net]

- 31. Neuroprotective effects of salidroside through PI3K/Akt pathway activation in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 33. fiveable.me [fiveable.me]

- 34. ajptonline.com [ajptonline.com]

A Technical Review of N-(4-Chlorobenzyl)-2-cyanoacetamide in Medicinal Chemistry

Foreword

In the landscape of medicinal chemistry, the cyanoacetamide scaffold represents a privileged structural motif, underpinning the development of a diverse array of therapeutic agents. Its inherent reactivity and versatile chemical handles have made it a cornerstone for the synthesis of complex heterocyclic systems and molecules with significant biological activities. This technical guide focuses on a specific, yet representative, member of this class: N-(4-Chlorobenzyl)-2-cyanoacetamide. While direct and extensive research on this particular molecule is not voluminous, by examining its synthesis, the biological activities of its close analogs, and the broader context of cyanoacetamide chemistry, we can construct a comprehensive profile of its potential in drug discovery. This document is intended for researchers, scientists, and drug development professionals, providing a blend of established protocols, mechanistic insights, and prospective applications.

Synthesis and Characterization

The synthesis of this compound is predicated on the fundamental principles of amide bond formation. The most direct and widely employed method is the aminolysis of an alkyl cyanoacetate, typically ethyl cyanoacetate, with the corresponding amine, in this case, 4-chlorobenzylamine.[1] This reaction is favored due to the availability and relatively low cost of the starting materials.

Synthetic Pathway

The general reaction scheme involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the desired amide.

Experimental Protocol: Synthesis of N-substituted Cyanoacetamides

The following is a generalized, yet detailed, protocol for the synthesis of N-substituted cyanoacetamides, which can be adapted for this compound.[1]

Materials:

-

Ethyl cyanoacetate

-

4-Chlorobenzylamine

-

High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF, or Xylene)

-

Deionized water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask equipped with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Buchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask, dissolve 4-chlorobenzylamine (1 equivalent) in the chosen solvent.

-

To this solution, add ethyl cyanoacetate (1 to 1.2 equivalents).

-